3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and heterocyclic precursors. The key steps in the synthesis may involve:
Halogenation: Introduction of bromine atoms into the aromatic ring.
Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
Substitution: Introduction of the thienyl and pyridinyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms and heterocyclic groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as:
- 3-bromo-5-(4-chloro-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-5-(4-bromo-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of halogen atoms and heterocyclic groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H7Br2ClF3N5OS |
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Molecular Weight |
581.6g/mol |
IUPAC Name |
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H7Br2ClF3N5OS/c18-7-4-10(30-6-7)9-5-11(17(21,22)23)28-15(25-9)12(19)13(27-28)16(29)26-8-2-1-3-24-14(8)20/h1-6H,(H,26,29) |
InChI Key |
LIIQTXCYCBNHMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Origin of Product |
United States |
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